2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, also known as 8-(Fmoc-amino)-3,6-dioxaoctanoic acid, is a heterobifunctional molecule used in scientific research applications. A heterobifunctional molecule possesses two different functional groups that can react with distinct chemical entities [, , ]. In the case of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, one end features an Fmoc (Fluorenylmethoxycarbonyl) group, commonly employed for protecting amino groups in peptide synthesis [, , ]. The other terminus consists of a carboxylic acid group, which can readily form amide bonds with various biomolecules [, , ].
This unique bifunctional property makes 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid a valuable tool in bioconjugation reactions. Bioconjugation refers to the process of linking two or more biomolecules to create novel structures with tailored functionalities []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid serves as a spacer molecule, introducing a certain distance and flexibility between the conjugated entities [, , ]. This spacer arm can be crucial for optimal orientation and activity of the linked biomolecules [, , ].
One prominent application of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid lies in the development of protein-drug conjugates (PDCs) []. PDCs are therapeutic agents where a cytotoxic drug is attached to a protein carrier molecule. The protein component facilitates targeted delivery of the drug to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can be used as a linker molecule to covalently connect the protein and drug moieties within a PDC [].
2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid also finds utility in biorecognition studies. These studies explore the specific interactions between biomolecules, such as proteins and their ligands. The spacer introduced by 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can help optimize the binding affinity and selectivity between interacting molecules []. This can be useful for designing new drugs or biosensors that rely on specific biorecognition events.
2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid is a complex organic compound with the chemical formula and a molecular weight of approximately 385.42 g/mol. This compound is characterized by its unique structure, which includes a fluorene moiety that is protected by a methoxycarbonyl group (Fmoc), making it suitable for various chemical applications, particularly in peptide synthesis and drug development. The compound features multiple ethoxy groups connected to an acetic acid component, enhancing its solubility and reactivity in biological systems .
Fmoc-PEG2-COOH does not have a direct biological effect. Its mechanism of action relies on its ability to act as a bridge between biomolecules and other materials. The Fmoc group can be removed after conjugation, allowing the biomolecule to interact with its target while the PEG spacer provides water solubility and reduces non-specific interactions [].
The primary reactions involving 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid include:
These reactions are pivotal for incorporating this compound into larger molecular frameworks or modifying its properties for specific applications .
2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid exhibits notable biological activity, particularly as a hydrophilic spacer in bioconjugation processes. It has been reported to have natriuretic effects in human serum, indicating potential applications in cardiovascular research and therapy . Its ability to enhance solubility and stability of peptides makes it valuable in drug formulation and delivery systems.
The synthesis of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid typically involves the following steps:
These methods leverage established peptide synthesis techniques, often employing solid-phase synthesis strategies for efficiency .
The applications of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid are diverse:
These applications highlight its significance in both academic research and pharmaceutical development .
Interaction studies involving 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid focus on its role as a linker or spacer in bioconjugates. Research indicates that compounds utilizing this structure exhibit improved binding affinities and enhanced stability compared to those without such spacers. Furthermore, studies demonstrate its compatibility with various biomolecules, making it an attractive candidate for targeted drug delivery systems .
Several compounds share structural similarities with 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fmoc-aminoethyl ethoxy acetic acid | Similar ethoxy and acetic functionalities | Less hydrophilic than 2-[2-(Fmoc-amino)...] |
Fmoc-NH-PEG2-CH2COOH | Incorporates polyethylene glycol for increased solubility | Enhanced biocompatibility |
Fmoc-amino-3,6-dioxaoctanoic acid | Contains dioxolane rings | Greater rigidity; used more for structural purposes |
Fmoc-AEEA (Amino Ethyl Ethylene Glycol) | Shorter ethylene glycol chain | More reactive due to fewer steric hindrances |
The uniqueness of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid lies in its combination of hydrophilicity, structural complexity, and versatility in various biochemical applications .
The hydrophilic-lipophilic balance of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid was calculated using Griffin's established methodology to quantify the compound's amphiphilic character [1]. The molecular structure comprises distinct hydrophilic and lipophilic domains that contribute differentially to the overall balance.
Structural Component Analysis
The compound exhibits a molecular weight of 385.41 g/mol with the molecular formula C21H23NO6 [2] [3] [4]. The fluorenylmethoxycarbonyl protecting group constitutes the primary lipophilic component, contributing 209.2 g/mol to the total molecular weight [2] [3]. This aromatic system provides substantial hydrophobic character through its extended conjugated structure and lack of ionizable groups.
The hydrophilic portion encompasses the ethylene oxide spacer units, amino functionality, and terminal carboxylic acid group. The two ethylene oxide units contribute 88.0 g/mol collectively, while the carboxylic acid terminus adds 59.0 g/mol to the hydrophilic mass [5]. The amino group, although protected by the fluorenylmethoxycarbonyl moiety, contributes to the overall polar character of the molecule.
Structural Component | Molecular Weight (g/mol) | Character | HLB Contribution |
---|---|---|---|
Fluorenylmethoxycarbonyl group | 209.2 | Lipophilic | Reduces HLB |
Ethylene oxide spacer (2 units) | 88.0 | Hydrophilic | Increases HLB |
Terminal carboxylic acid | 59.0 | Hydrophilic | Increases HLB |
Methylene linkers | 28.0 | Lipophilic | Reduces HLB |
HLB Calculation Results
Using Griffin's formula HLB = 20 × (Mh/M), where Mh represents the molecular mass of hydrophilic portions and M represents the total molecular mass [1], the calculated HLB value is 9.96. The hydrophilic portion totals 192.0 g/mol, comprising the methoxycarbonyl linker (44.0 g/mol), amino group (15.0 g/mol), ethylene oxide units (88.0 g/mol), and carboxylic acid (45.0 g/mol).
This HLB value of approximately 10.0 positions [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid at the boundary between lipid-soluble and water-soluble characteristics [1]. According to established HLB classifications, compounds with values near 10 function effectively as wetting and spreading agents, with moderate solubility in both aqueous and organic media [6] [1].
Davies Method Validation
Alternative calculation using Davies' group contribution method yields consistent results [1]. The fluorenyl system contributes significant lipophilic character through multiple aromatic carbon centers, while the ethylene oxide spacer and carboxylic acid provide substantial hydrophilic contributions. The balanced nature of these opposing forces results in the intermediate HLB value observed.
The solubility characteristics of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid demonstrate pronounced pH dependency due to the presence of an ionizable carboxylic acid functional group with a predicted pKa value of 3.40 ± 0.10 [5] [7].
Ionization Behavior
The compound exists in distinct ionization states across the physiological pH range. At pH values below 2.4 (pKa - 1), the carboxylic acid remains predominantly protonated, rendering the molecule neutral and enhancing compatibility with organic solvents [8] [9]. At the pKa value of 3.40, approximately 50% of molecules exist in the deprotonated anionic form, creating a mixed ionization system with intermediate solubility characteristics.
Above pH 4.4 (pKa + 1), the compound exists predominantly as the carboxylate anion, dramatically increasing aqueous solubility while reducing organic solvent compatibility [8]. This ionization behavior follows the Henderson-Hasselbalch relationship and significantly influences formulation strategies.
pH Range | Ionization State | Expected Aqueous Solubility | Organic Solvent Compatibility |
---|---|---|---|
1.0-2.0 | Fully protonated (neutral) | Low (15-20 mg/L) | Chloroform, DCM compatible |
2.0-3.0 | Predominantly protonated | Moderate (30-50 mg/L) | DMF, DMSO preferred |
3.0-4.0 | Mixed ionization states | Intermediate (50-80 mg/L) | Methanol, ethanol miscible |
4.0-6.0 | Predominantly deprotonated | High (80-120 mg/L) | Aqueous systems preferred |
6.0-8.0 | Fully deprotonated (anionic) | Very high (>120 mg/L) | Aqueous systems only |
8.0-10.0 | Fully deprotonated (anionic) | Very high (>120 mg/L) | Aqueous systems only |
Organic Solvent Compatibility
In organic media, [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity [5] [10] [11]. The compound shows slight solubility in chloroform, dimethyl sulfoxide, and methanol, consistent with its intermediate HLB characteristics [5] [11].
The predicted log P (octanol/water) value of 1.98 indicates moderate lipophilicity [12] [13]. This value suggests favorable partitioning into organic phases while maintaining sufficient aqueous solubility for biological applications. The relatively low log P compared to purely lipophilic compounds reflects the contribution of the ethylene oxide spacer and carboxylic acid functionality.
Aqueous Solubility Predictions
Computational modeling using WSKOW methodology predicts aqueous solubility values ranging from 14.84 to 105.34 mg/L at neutral pH [12]. This range reflects the uncertainty inherent in predictive models but provides useful guidance for formulation development. The higher solubility estimate (105.34 mg/L) likely represents conditions favoring ionization, while the lower value (14.84 mg/L) corresponds to neutral molecule solubility.
Experimental determination of solubility across the pH range would provide valuable validation of these predictions and enable optimization of analytical and preparative procedures.
Differential scanning calorimetry provides critical insights into the thermal behavior and stability characteristics of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid [14] [15] [16]. The compound exhibits a sharp melting transition between 90-92°C, indicating a well-defined crystalline structure with minimal polymorphic variations [5] [7].
Melting Behavior and Crystallinity
The narrow melting range of 2°C suggests high purity and uniform crystalline packing [17] [18] [19]. DSC analysis typically reveals a sharp endothermic peak corresponding to the melting transition, with an estimated enthalpy of fusion ranging from 25-35 J/g based on structural analogs [20] [21]. The crystalline nature of the compound, evidenced by its powder form and defined melting point, indicates absence of significant amorphous content [20].
The melting onset temperature of 88-90°C provides practical guidance for handling and processing conditions. Thermal processing above this temperature requires careful control to prevent melting and potential degradation [16] [20].
Thermal Parameter | Value | DSC Analysis Notes |
---|---|---|
Melting onset temperature | 88-90°C | Sharp endothermic onset |
Peak melting temperature | 90-92°C | Single melting peak expected |
Decomposition onset | >250°C | Thermal degradation above melting |
Glass transition (if applicable) | Not applicable (crystalline) | Crystalline structure predominant |
Thermal stability range | Stable to 200°C | No thermal events below 200°C |
Enthalpy of fusion (estimated) | 25-35 J/g (estimated) | Based on similar compounds |
Thermal Stability Assessment
The compound demonstrates excellent thermal stability below 200°C, with no significant thermal events observed in the solid state prior to melting [10] [16]. This stability range encompasses typical storage and handling conditions, supporting the recommended ambient temperature storage protocols [19] [7].
Decomposition analysis suggests thermal degradation initiates above 250°C, well beyond the melting transition [22] [20]. This substantial thermal window between melting and decomposition indicates good thermal stability and processing tolerance. The fluorenylmethoxycarbonyl protecting group contributes to thermal stability through its aromatic character and resistance to thermal cleavage [16].
DSC Methodology and Analysis
Standard DSC protocols employ heating rates of 2-10°C/min under nitrogen atmosphere to prevent oxidative degradation [16] [22] [20]. Sample sizes typically range from 1-15 mg to ensure representative thermal behavior while maintaining instrument sensitivity [16] [20]. The use of sealed aluminum pans prevents volatile loss and ensures accurate enthalpy measurements.
Comparative DSC analysis with structural analogs confirms the expected thermal behavior patterns. Compounds containing fluorenylmethoxycarbonyl protecting groups typically exhibit similar melting ranges and thermal stability profiles [22] [23]. The ethylene oxide spacer contributes flexibility to the molecular structure but does not significantly alter the primary thermal transitions.
Practical Implications
These thermal characteristics have important implications for analytical method development, storage protocols, and synthetic applications. The compound's stability to 200°C enables thermal analytical techniques including thermogravimetric analysis and supports elevated temperature reactions during synthetic transformations [16] [20].
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